molecular formula C8H17NO B12997376 (1S,2S)-2-ethoxycyclohexan-1-amine

(1S,2S)-2-ethoxycyclohexan-1-amine

Cat. No.: B12997376
M. Wt: 143.23 g/mol
InChI Key: YCYAEUYTQSONCV-YUMQZZPRSA-N
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Description

(1S,2S)-2-ethoxycyclohexan-1-amine is a chiral amine compound with a cyclohexane ring substituted with an ethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-ethoxycyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethoxy and amine groups.

    Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Amine Group Introduction: The amine group is introduced through reductive amination, where the ketone is first converted to an imine using an amine and then reduced to the amine using a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-ethoxycyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce secondary amines.

Scientific Research Applications

(1S,2S)-2-ethoxycyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-2-ethoxycyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and amine groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-ethoxycyclohexan-1-amine: The enantiomer of (1S,2S)-2-ethoxycyclohexan-1-amine, with similar chemical properties but different biological activities.

    Cyclohexylamine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    2-ethoxycyclohexanol: Contains an alcohol group instead of an amine, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its chiral nature and the presence of both ethoxy and amine groups, which provide a combination of reactivity and selectivity not found in similar compounds.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1S,2S)-2-ethoxycyclohexan-1-amine

InChI

InChI=1S/C8H17NO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m0/s1

InChI Key

YCYAEUYTQSONCV-YUMQZZPRSA-N

Isomeric SMILES

CCO[C@H]1CCCC[C@@H]1N

Canonical SMILES

CCOC1CCCCC1N

Origin of Product

United States

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